

Technical Master Guide: 4-Chloro-4'-nitro-1,1'-biphenyl[1]

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Compound of Interest

Compound Name: 4-Chloro-4'-nitro-1,1'-biphenyl

CAS No.: 6242-97-3

Cat. No.: B1606550

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CAS Number: 6242-97-3 Formula: C₁₂H₈ClNO₂ Molecular Weight: 233.65 g/mol [1][2][3]

Executive Summary

4-Chloro-4'-nitro-1,1'-biphenyl is a high-value unsymmetrical biaryl scaffold widely utilized in organic synthesis, material science, and medicinal chemistry.[1] Unlike its isomer 4'-chloro-2-nitrobiphenyl (a key intermediate for the fungicide Boscalid), the 4,4'-isomer serves as a linear, rigid backbone essential for liquid crystal displays (LCDs) and as a precursor for sulfonamide-based pharmaceuticals.[1] This guide provides a definitive technical profile, validated synthesis protocols, and critical handling procedures for researchers.

Chemical Identity & Physicochemical Profile[1][2][4] [5][6][7][8][9]

Property	Specification
IUPAC Name	1-Chloro-4-(4-nitrophenyl)benzene
CAS Number	6242-97-3
SMILES	<chem>C1=CC(=CC=C1C2=CC=C(C=C2)Cl)[O-]</chem>
Appearance	Pale yellow to yellow crystalline solid
Melting Point	140 – 150 °C [1]
Solubility	Soluble in DCM, THF, Toluene; Insoluble in Water
LogP	~4.8 (Predicted)

“

*Technical Distinction Note: Do not confuse **4-Chloro-4'-nitro-1,1'-biphenyl** (CAS 6242-97-3) with 4'-Chloro-2-nitrobiphenyl (CAS 6271-80-3).[1] The latter is the ortho-nitro isomer used industrially for Boscalid production.[1] The 4,4'-isomer discussed here is para-substituted, conferring different steric and electronic properties ideal for linear molecular architectures.[1]*

Synthesis & Production

The most robust route for synthesizing **4-Chloro-4'-nitro-1,1'-biphenyl** is the Suzuki-Miyaura Cross-Coupling reaction.[1] This method offers high chemoselectivity, tolerating both the nitro and chloro functional groups under controlled conditions.[1]

Validated Synthetic Protocol

Reaction Logic: The coupling partners are typically 1-iodo-4-nitrobenzene and 4-chlorophenylboronic acid.[1] The use of the iodo-partner for the nitro component is preferred to ensure oxidative addition occurs at the desired site, leaving the chlorine atom intact for future functionalization [2].[1]

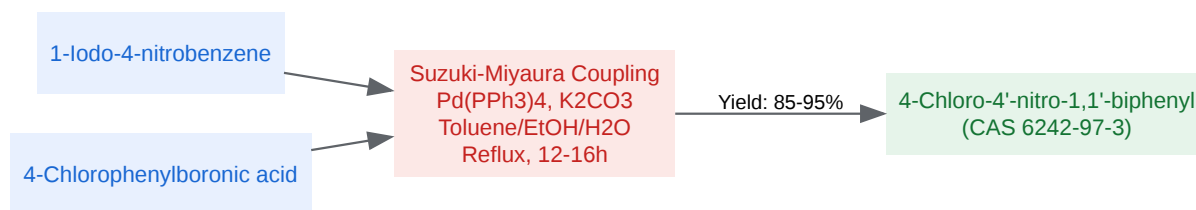
Reagents:

- 1-Iodo-4-nitrobenzene (1.0 eq)[1]
- 4-Chlorophenylboronic acid (1.1 eq)[1]
- Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]
- Base: K₂CO₃ (2.0 eq) or Na₂CO₃[1]
- Solvent: Toluene/Ethanol/Water (4:1:1 ratio) or 1,4-Dioxane/Water.[1]

Step-by-Step Methodology:

- Setup: In a flame-dried round-bottom flask equipped with a condenser, charge 1-iodo-4-nitrobenzene (10 mmol), 4-chlorophenylboronic acid (11 mmol), and Pd(PPh₃)₄ (0.3 mmol) under an inert atmosphere (Nitrogen or Argon).
- Solvation: Add degassed Toluene (40 mL) and Ethanol (10 mL). Stir until solids are dispersed.
- Activation: Add a degassed aqueous solution of K₂CO₃ (20 mmol in 10 mL water).
- Reflux: Heat the biphasic mixture to vigorous reflux (approx. 90-100 °C) for 12–16 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or HPLC.[1][4]
- Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).[1]
- Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Recrystallize the crude yellow solid from Ethanol or purify via silica gel flash chromatography to yield the target compound.[1]

Synthesis Pathway Diagram[1]



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Figure 1: Suzuki-Miyaura cross-coupling pathway for the selective synthesis of **4-Chloro-4'-nitro-1,1'-biphenyl**.^{[1][5]}

Functionalization & Reactivity

The utility of CAS 6242-97-3 lies in its orthogonal reactivity.^[1] The nitro group can be selectively reduced to an amine without affecting the chlorine atom, creating 4-Amino-4'-chlorobiphenyl, a critical intermediate for pharmaceutical scaffolds.^[1]

Reduction Protocol (Nitro to Amine)

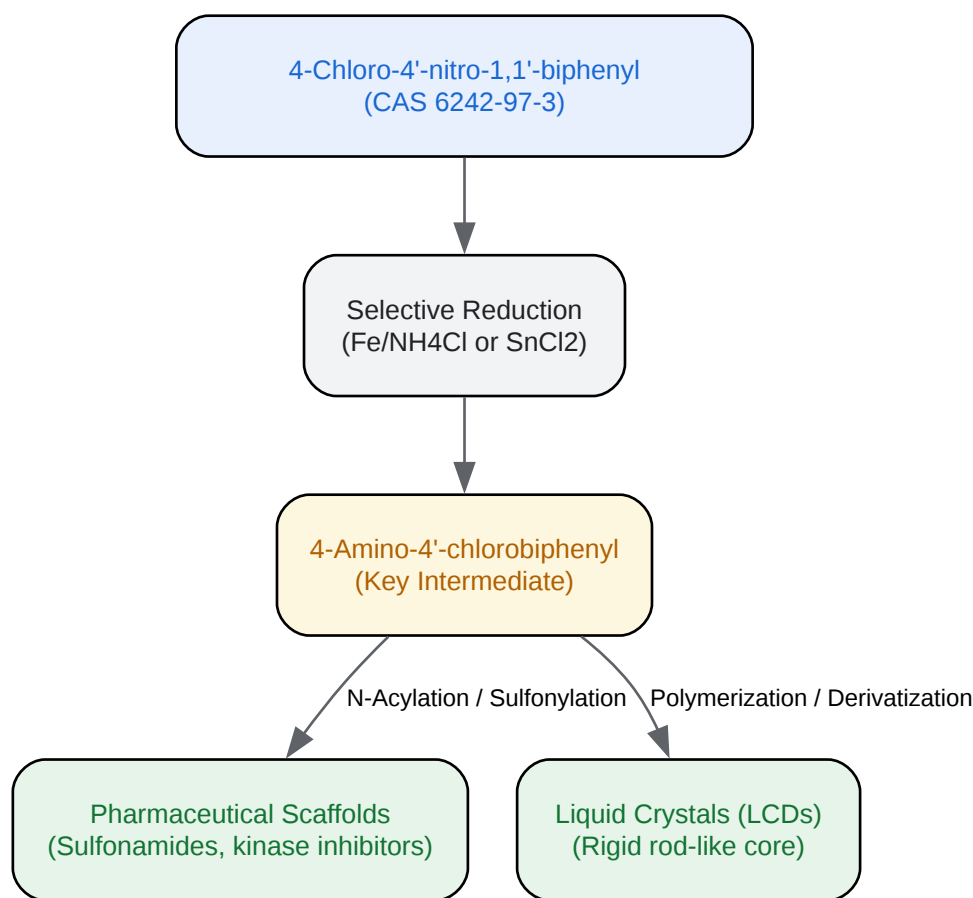
Method: Iron-mediated reduction (Bechamp reduction) or Catalytic Hydrogenation.^[1]

- Preferred Method (Chemoselective): Iron powder (Fe) in aqueous NH₄Cl or dilute HCl.^[1]
This avoids potential dechlorination that might occur with Pd/H₂ hydrogenolysis.^[1]

Protocol:

- Suspend **4-Chloro-4'-nitro-1,1'-biphenyl** (1 eq) in Ethanol/Water (3:1).
- Add Iron powder (5 eq) and Ammonium Chloride (5 eq).
- Reflux at 80 °C for 2–4 hours.
- Filter hot through Celite to remove iron residues.^[1]
- Concentrate filtrate to obtain 4-Amino-4'-chlorobiphenyl (CAS 135-68-2).^[1]

Downstream Application Logic



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Figure 2: Functionalization logic demonstrating the conversion of the nitro-biphenyl core into bioactive and material scaffolds.[1]

Applications in Drug Development & Materials

Pharmaceutical Research

The biphenyl motif is a "privileged structure" in medicinal chemistry.[1] The 4-chloro-4'-amino derivative serves as a lipophilic spacer that can orient pharmacophores into specific protein binding pockets.[1]

- Kinase Inhibitors: The rigid biphenyl core maintains the spatial geometry required for ATP-competitive inhibition.[1]
- Antimicrobials: Sulfonamide derivatives synthesized from the amine precursor exhibit antibacterial properties.[1]

Material Science (Liquid Crystals)

The para-para' substitution pattern of **4-Chloro-4'-nitro-1,1'-biphenyl** provides high linearity and polarizability.[1]

- Nematic Phase Stability: The nitro group (electron-withdrawing) and the chloro group (electron-donating via resonance, withdrawing via induction) create a dipole moment along the long axis of the molecule, which is critical for the electro-optical switching behavior in Liquid Crystal Displays (LCDs) [3].

Safety & Handling (SDS Summary)

Hazard Classification:

- Acute Toxicity (Oral): Category 4 (H302)[1]
- Skin Irritation: Category 2 (H315)[1]
- Eye Irritation: Category 2A (H319)[1]

Handling Protocols:

- Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.[1]
- PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
- Storage: Store in a cool, dry place (2-8 °C recommended) under inert gas if possible. Keep away from strong oxidizing agents and strong bases.[1]
- Spill Response: Sweep up solid spills without creating dust. Dispose of as hazardous organic waste containing halogens and nitrogen.[1]

References

- Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483.[1] [\[Link\]](#)

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